![molecular formula C20H24N2O4 B11169859 N-[2-(tert-butylcarbamoyl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B11169859.png)
N-[2-(tert-butylcarbamoyl)phenyl]-3,4-dimethoxybenzamide
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Overview
Description
N-[2-(tert-butylcarbamoyl)phenyl]-3,4-dimethoxybenzamide is an organic compound with the molecular formula C20H24N2O4 It is a benzamide derivative characterized by the presence of tert-butylcarbamoyl and dimethoxybenzamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(tert-butylcarbamoyl)phenyl]-3,4-dimethoxybenzamide typically involves the reaction of 3,4-dimethoxybenzoic acid with tert-butyl isocyanate in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:
3,4-dimethoxybenzoic acid+tert-butyl isocyanate→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
N-[2-(tert-butylcarbamoyl)phenyl]-3,4-dimethoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) in methanol.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding amines or alcohols.
Substitution: Substituted benzamides with various functional groups.
Scientific Research Applications
N-[2-(tert-butylcarbamoyl)phenyl]-3,4-dimethoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(tert-butylcarbamoyl)phenyl]-3,4-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(tert-butylcarbamoyl)phenyl]-3,5-dimethoxybenzamide
- N-[2-(tert-butylcarbamoyl)phenyl]-2,4-dimethoxybenzamide
Uniqueness
N-[2-(tert-butylcarbamoyl)phenyl]-3,4-dimethoxybenzamide is unique due to its specific substitution pattern on the benzamide ring, which may confer distinct chemical and biological properties compared to its analogs. The presence of tert-butylcarbamoyl and dimethoxy groups can influence its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C20H24N2O4 |
---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
N-[2-(tert-butylcarbamoyl)phenyl]-3,4-dimethoxybenzamide |
InChI |
InChI=1S/C20H24N2O4/c1-20(2,3)22-19(24)14-8-6-7-9-15(14)21-18(23)13-10-11-16(25-4)17(12-13)26-5/h6-12H,1-5H3,(H,21,23)(H,22,24) |
InChI Key |
OXYPGECBNPGBDW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC=CC=C1NC(=O)C2=CC(=C(C=C2)OC)OC |
Origin of Product |
United States |
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